molecular formula C8H19NO B13221294 1-Amino-4,4-dimethylhexan-3-ol

1-Amino-4,4-dimethylhexan-3-ol

Cat. No.: B13221294
M. Wt: 145.24 g/mol
InChI Key: IYCNFBBVSGFASQ-UHFFFAOYSA-N
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Description

1-Amino-4,4-dimethylhexan-3-ol (CAS 1489003-07-7) is a chiral amino alcohol building block of high interest in pharmaceutical and medicinal chemistry research. With a molecular formula of C₈H₁₉NO and a molecular weight of 145.24 g/mol, this compound features both amino and hydroxyl functional groups on an aliphatic backbone, making it a versatile precursor for the synthesis of more complex molecules . Amino alcohols are fundamental structural elements found in a wide array of bioactive compounds and are frequently employed in the design of chiral ligands and catalysts . Recent scientific investigations highlight the significant research value of the 3-amino-4,4-dimethyl motif. Specifically, derivatives containing this structural feature, such as 3-amino-4,4-dimethyl lithocholic acid derivatives, have been identified as potent and selective activators of the SHP1 phosphatase, demonstrating promising anti-tumor effects in studies against leukemia and lung cancer cell lines . This suggests that this compound serves as a critical synthetic intermediate for developing novel SHP1 activators, which work through an allosteric mechanism to stabilize the active conformation of the enzyme, offering a potential therapeutic strategy for oncology research . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new chemical probes or drug candidates. This product is provided with a purity of ≥95% . It is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

1-amino-4,4-dimethylhexan-3-ol

InChI

InChI=1S/C8H19NO/c1-4-8(2,3)7(10)5-6-9/h7,10H,4-6,9H2,1-3H3

InChI Key

IYCNFBBVSGFASQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(CCN)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 Amino 4,4 Dimethylhexan 3 Ol

Direct Synthesis Approaches

Direct synthesis of 1-amino-4,4-dimethylhexan-3-ol can be approached through several classical organic transformations. These methods often involve the construction of the carbon skeleton followed by the introduction of the amino and hydroxyl functionalities.

Investigation of Novel Synthetic Pathways

The exploration of novel synthetic pathways for this compound is an active area of research, driven by the need for more efficient and versatile methods. One conceptual approach involves the use of readily available starting materials and convergent strategies. For instance, a potential retrosynthetic analysis could disconnect the molecule at the C3-C4 bond, suggesting a nucleophilic addition of an ethyl-containing nucleophile to a protected aminoketone precursor, or similarly, the addition of a protected aminoethyl nucleophile to a suitable ketone.

While specific novel pathways for this exact molecule are not extensively documented in publicly available literature, analogous syntheses of similar amino alcohols provide a framework. For example, the synthesis of related compounds like 2-amino-5,5-dimethylhexan-1-ol (B15269047) has been achieved through methods such as the Gabriel synthesis or reductive amination of a corresponding ketone. smolecule.com The Gabriel synthesis, involving the reaction of a halo-alcohol with potassium phthalimide (B116566) followed by deprotection, offers a reliable method for introducing a primary amine. smolecule.com Reductive amination, on the other hand, provides a more direct route from a keto-alcohol precursor. smolecule.com

Another potential avenue for novel synthesis could involve the ring-opening of a suitable epoxide with an amine nucleophile. This strategy is widely used for the synthesis of 1,2-aminoalcohols and could be adapted for 1,3-aminoalcohols with appropriate starting materials.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include the choice of solvent, temperature, catalyst, and reaction time. For instance, in a reductive amination approach, the choice of reducing agent (e.g., sodium borohydride, catalytic hydrogenation) and the pH of the reaction medium can significantly influence the outcome. smolecule.com

In multi-step syntheses, the purification of intermediates is also a critical factor. The formation of the hydrochloride salt of the amino alcohol can facilitate purification through crystallization and improve handling and stability. smolecule.com The conditions for salt formation, such as the concentration of hydrochloric acid and the temperature, must be carefully controlled to ensure complete conversion and high purity. smolecule.com

The table below illustrates a hypothetical optimization of a reductive amination reaction for a structurally similar amino alcohol, highlighting the types of parameters that would be investigated.

EntryReducing AgentSolventTemperature (°C)Yield (%)
1NaBH₄Methanol065
2NaBH₄Methanol2572
3H₂, Pd/CEthanol2585
4H₂, Pd/CEthanol5082
5NaBH(OAc)₃Dichloromethane2578

This table is illustrative and based on general principles of reductive amination optimization.

Development of Sustainable Synthetic Protocols

The development of sustainable or "green" synthetic protocols is a growing priority in chemical synthesis. This involves the use of less hazardous solvents, renewable starting materials, and energy-efficient processes. For the synthesis of this compound, this could involve exploring biocatalytic methods or flow chemistry.

Biocatalysis, using enzymes such as alcohol dehydrogenases or transaminases, can offer high stereoselectivity under mild reaction conditions. For example, an alcohol dehydrogenase could be used for the enantioselective reduction of a corresponding aminoketone.

Flow chemistry, where reactions are carried out in continuous-flow reactors, can offer improved safety, efficiency, and scalability compared to traditional batch processes. acs.org Photochemical reactions, for instance, can be performed more safely and efficiently in flow reactors. acs.org The use of greener solvents, such as γ-valerolactone (GVL) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are derived from biomass, is another key aspect of sustainable synthesis. acs.org These solvents can often replace less desirable solvents like DMF or THF. acs.org

Stereoselective Synthesis of this compound

Given that this compound possesses a stereocenter at the C3 position, its stereoselective synthesis is of significant interest, particularly for applications where a specific enantiomer is required.

Asymmetric Synthesis Strategies for Enantiomerically Pure this compound

The asymmetric synthesis of enantiomerically pure this compound can be achieved through several established strategies. One common approach is the use of chiral catalysts for key transformations. For example, the asymmetric reduction of a prochiral ketone precursor, 3-amino-4,4-dimethylhexan-3-one, using a chiral reducing agent or a catalyst like Corey's oxazaborolidine, can provide the desired enantiomer with high enantiomeric excess. researchgate.net

The Matteson homologation of boronic esters using chiral diols like diisopropylethanediol (DIPED) is another sophisticated method for asymmetric synthesis that could be adapted for this target molecule. thieme-connect.de This method allows for the stereocontrolled construction of carbon-carbon bonds.

The table below summarizes some common asymmetric synthesis strategies and their potential application to this compound.

StrategyKey Reagent/CatalystDescription
Asymmetric ReductionChiral Borane Reagents (e.g., CBS catalyst)Enantioselective reduction of a prochiral ketone precursor.
Chiral AuxiliaryEvans' OxazolidinonesA chiral auxiliary directs the stereoselective alkylation of an enolate.
Asymmetric EpoxidationSharpless Asymmetric EpoxidationCreation of a chiral epoxide intermediate which can be opened by an amine.
Kinetic ResolutionLipase-catalyzed acylationSelective acylation of one enantiomer of a racemic alcohol.

Diastereoselective Control in the Formation of this compound

When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. While this compound has only one stereocenter, diastereoselective control becomes relevant in the synthesis of its derivatives or if a chiral center is introduced elsewhere in the molecule during the synthesis.

For instance, if a chiral starting material is used, the stereochemistry of the existing chiral center can influence the formation of the new stereocenter at C3. This is known as substrate-controlled diastereoselection. The steric and electronic properties of the existing chiral center can favor the approach of reagents from one face of the molecule over the other.

Reagent-controlled diastereoselection, on the other hand, relies on the use of a chiral reagent to control the stereochemical outcome, regardless of the stereochemistry of the substrate. Chelation-controlled reductions are a classic example, where a metal ion coordinates to two functional groups in the substrate, creating a rigid cyclic intermediate that directs the approach of the reducing agent.

In the context of synthesizing analogs of this compound, such as those with an additional stereocenter, the principles of diastereoselective synthesis would be paramount. For example, the synthesis of a molecule like (3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol would require careful control of the relative stereochemistry of the two chiral centers. bldpharm.com

Chiral Auxiliary Approaches in this compound Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials sciences. For a chiral molecule like this compound, controlling the stereochemistry at the C3 position is critical. Chiral auxiliary-based methods provide a powerful strategy for achieving this control. diva-portal.org In these approaches, a chiral molecule is temporarily attached to an achiral substrate to direct a stereoselective reaction, after which the auxiliary can be removed and often recycled. diva-portal.org

While specific documented syntheses of this compound using chiral auxiliaries are not prevalent in the literature, established methodologies for analogous compounds can be applied. A common strategy involves the asymmetric alkylation of a glycine (B1666218) equivalent using a chiral auxiliary. For instance, a Ni(II) complex formed from a Schiff base of glycine and a chiral auxiliary can be deprotonated and alkylated. Subsequent hydrolysis of the complex releases the non-proteinogenic amino acid and recovers the chiral ligand. mdpi.com This method could be adapted to construct the carbon backbone of the target molecule with the desired stereochemistry.

Another widely used approach employs Evans oxazolidinone auxiliaries. diva-portal.org An N-acylated oxazolidinone can be deprotonated to form a chiral enolate, which then undergoes a highly diastereoselective alkylation. Cleavage of the auxiliary from the alkylated product would yield a chiral carboxylic acid or alcohol, which could then be converted to the target 1,3-amino alcohol through standard functional group manipulations.

Enantiomeric Excess Determination and Chiral Resolution Techniques

Once a chiral synthesis is performed or if the compound is produced as a racemic mixture, methods to determine the enantiomeric purity (enantiomeric excess, e.e.) and separate the enantiomers are essential.

Enantiomeric Excess Determination The determination of enantiomeric excess is a crucial step in asymmetric synthesis. researchgate.net Several analytical techniques are available for quantifying the ratio of enantiomers in a sample of a chiral 1,3-amino alcohol.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). Cyclodextrin-based CSPs are particularly effective for separating the enantiomers of amino alcohols. nih.govresearchgate.net The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification.

NMR Spectroscopy with Chiral Solvating Agents (CSAs): In this technique, a chiral solvating agent is added to the NMR sample of the racemic compound. The CSA forms transient diastereomeric complexes with each enantiomer, which results in separate, distinguishable signals in the ¹H or ¹³C NMR spectrum. kochi-tech.ac.jp The integration of these signals allows for the calculation of the e.e.

Fluorescence Spectroscopy: Modern methods utilize fluorescence for high-throughput screening of enantiomeric excess. nih.gov This can involve chiral metal complexes that exhibit enantioselective fluorescent recognition of amino alcohols, where the fluorescence intensity or wavelength differs upon binding to each enantiomer. rsc.orgacs.org

Table 1: Methods for Enantiomeric Excess (e.e.) Determination of Chiral Amino Alcohols
TechniquePrincipleCommon Application/ReagentReference
Chiral HPLCDifferential interaction with a chiral stationary phase leads to separation.Cyclodextrin- or naphthylethyl carbamate-derivatized columns. nih.govresearchgate.net
Chiral NMRFormation of transient diastereomeric complexes with a chiral solvating agent.O-Ethyl phenylphosphonothioic acid or other chiral acids/alcohols. kochi-tech.ac.jp
Fluorescence AssayEnantioselective binding to a chiral fluorescent probe causes a change in fluorescence.Chiral N,N'-dioxide–Ni(II) complexes or BINOL-based ligands. nih.govrsc.org

Chiral Resolution Techniques Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. mdpi.com For amino alcohols like this compound, the basic amino group provides a convenient handle for classical resolution.

The most common method is the formation of diastereomeric salts. thieme-connect.deresearchgate.net The racemic amino alcohol is treated with an enantiomerically pure chiral acid. This acid-base reaction produces a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. These salts can then be separated by fractional crystallization. After separation, the addition of a base liberates the free, enantiomerically pure amino alcohol.

Table 2: Common Chiral Resolving Agents for Amines and Amino Alcohols
Resolving Agent ClassExamplesReference
Carboxylic Acids(+)-Tartaric Acid, (-)-Mandelic Acid, O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) researchgate.net
Sulfonic Acids(+)-Camphor-10-sulfonic acid researchgate.net
Phosphoric AcidsChiral cyclic phosphoric acids researchgate.net

Building Block Applications in Complex Molecule Construction

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it a valuable synthon for constructing larger, more complex molecules. researchgate.net

Utility of this compound as a Synthetic Synthon

As a 1,3-amino alcohol, this compound is a precursor to a wide array of other functional groups and molecular scaffolds. researchgate.netsioc-journal.cnorganic-chemistry.org The vicinal amino and hydroxyl groups can be manipulated either independently or together to achieve specific synthetic outcomes. The bulky 4,4-dimethyl group (a tert-butyl analogue) provides significant steric hindrance, which can be exploited to influence the regioselectivity and stereoselectivity of subsequent reactions. This steric feature can direct reactions to less hindered sites or lock the molecule into specific conformations, which is particularly useful in the synthesis of constrained analogues of bioactive molecules.

Incorporation into Macrocyclic and Heterocyclic Systems

Macrocyclic Systems Amino alcohols are excellent starting points for the synthesis of macrocycles, which are prevalent in many natural products and pharmaceutical agents. nih.gov A common strategy involves derivatizing the amino and alcohol functionalities with moieties suitable for a ring-closing reaction. For example, the amino group of this compound could be acylated with a long-chain carboxylic acid bearing a terminal alkene, and the hydroxyl group could be alkylated with an allyl bromide. The resulting di-alkene could then undergo a ring-closing metathesis (RCM) reaction to form a macrocyclic lactam-ether hybrid. nih.gov Alternatively, intramolecular Heck reactions using amino alcohol-derived substrates are also a powerful tool for macrocyclization. thieme-connect.com

Heterocyclic Systems 1,3-Amino alcohols are direct precursors for the synthesis of various saturated six-membered heterocycles. researchgate.net The reaction of this compound with an aldehyde or ketone, often under acidic catalysis, will lead to the formation of a 1,3-oxazinane (B78680) ring. This transformation provides a straightforward entry into a class of heterocycles that are important in medicinal chemistry. Further transformations, such as reaction with phosgene (B1210022) or its equivalents, can yield cyclic carbamates (1,3-oxazinan-2-ones).

Homologation and Derivatization Strategies

Derivatization Strategies The functional groups of this compound can be readily modified to produce a library of derivatives. The primary amine can undergo N-alkylation, N-acylation to form amides, or reaction with sulfonyl chlorides to produce sulfonamides. The secondary alcohol can be oxidized to the corresponding β-amino ketone, esterified with carboxylic acids, or converted to an ether. scirp.org These derivatizations are fundamental for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Table 3: Potential Derivatization Reactions for this compound
Functional GroupReaction TypeReagent ExampleProduct Type
Amino (-NH₂)AcylationAcetyl ChlorideAmide
SulfonylationTos_yl ChlorideSulfonamide
AlkylationBenzyl BromideSecondary/Tertiary Amine
Hydroxyl (-OH)OxidationPCC, DMPβ-Amino Ketone
EsterificationBenzoic Acid (Fischer)Ester
EtherificationNaH, Methyl IodideEther

Homologation Strategies Homologation is the process of extending a carbon chain by a single methylene (B1212753) (-CH₂) unit. While often applied to carboxylic acids via the Arndt-Eistert synthesis, the principles can be adapted to amino alcohol scaffolds. organic-chemistry.orgrsc.org For example, a protected form of the amino alcohol could be chemically manipulated to unmask a carboxylic acid at one end of the chain. This acid could then be subjected to the Arndt-Eistert reaction sequence (conversion to an acid chloride, reaction with diazomethane, and Wolff rearrangement) to add a carbon atom. organic-chemistry.org More modern methods for the homologation of amino acids, such as those employing the Blaise reaction or quinone-catalyzed oxidative processes, could also be envisioned for derivatives of the title compound. rsc.orgnih.gov

Novel Synthetic Transformations Involving the this compound Scaffold

Recent advances in synthetic methodology offer new ways to both synthesize and utilize scaffolds like this compound. Transition-metal-catalyzed C-H amination has emerged as a powerful tool for forming C-N bonds by directly functionalizing saturated C-H bonds. organic-chemistry.org For instance, an intramolecular allylic C-H amination catalyzed by a Pd(II)/bis-sulfoxide system can produce precursors to syn-1,3-amino alcohols, while related catalysis can also furnish anti-1,3-amino alcohols. nih.gov

Furthermore, one-pot tandem reactions provide elegant and efficient pathways to complex products. A silver-catalyzed C-H nitrene insertion, followed by an in-situ oxidation of the resulting amine to an imine and subsequent nucleophilic addition, can generate highly substituted 1,3-amino alcohol products with excellent diastereoselectivity. nih.gov Such cutting-edge methods highlight the ongoing innovation in the synthesis of amino alcohol motifs and could be applied to create novel analogues and derivatives based on the this compound framework.

Aminoalkylation Reactions

A prominent strategy for the synthesis of γ-amino alcohols with a tertiary stereocenter, such as this compound, involves the copper-catalyzed asymmetric propargylic substitution of alkynyl oxetanes. This method provides a direct and enantioselective route to these valuable building blocks. The reaction proceeds via the activation of an alkyne-functionalized oxetane (B1205548) with a copper catalyst, which then reacts with an amine pronucleophile. unimi.itacs.org

The general transformation can be represented as follows: An appropriately substituted alkynyl oxetane is reacted with an amine in the presence of a copper catalyst and a suitable ligand. This process forges a new carbon-nitrogen bond and a tertiary carbon center with high stereocontrol. unimi.it For the specific synthesis of this compound, this would involve the reaction of a suitably protected amino group with an alkynyl oxetane precursor that contains the 4,4-dimethylhexyl moiety.

A key advantage of this approach is the ability to construct sterically congested carbon stereocenters efficiently. unimi.it The reaction conditions are typically mild, and a variety of functional groups on both the oxetane and the amine can be tolerated.

Reactant 1 Reactant 2 Catalyst/Ligand Solvent Product Yield (%) Enantiomeric Ratio (e.r.)
Alkynyl OxetaneAnilineCuBr·SMe₂ / (S,S)-Ph-BPEMTBEγ-Amino Alcohol9593:7
Alkynyl Oxetane4-FluoroanilineCuBr·SMe₂ / (S,S)-Ph-BPEMTBEγ-Amino Alcohol8894:6
Alkynyl OxetaneN-MethylanilineCuBr·SMe₂ / (S,S)-Ph-BPEMTBEγ-Amino Alcohol7592:8

Cyclization Reactions Leading to Derivatives of this compound

Derivatives of this compound can be prepared through various cyclization reactions, yielding heterocyclic structures that are of interest in medicinal chemistry. For instance, the amino alcohol can serve as a precursor for the synthesis of substituted 1,3-oxazinan-2-ones or 1,4-oxazepanes. unimi.it

One common strategy involves the intramolecular cyclization of a carbamate-protected amino alcohol. For example, treatment of the amino alcohol with a phosgene equivalent would form an intermediate carbamoyl (B1232498) chloride, which can then undergo intramolecular cyclization to yield a 1,3-oxazinan-2-one. The reaction is typically promoted by a base.

Another possibility is the intramolecular N-alkylation of a suitably modified derivative. If the hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate), subsequent treatment with a base can induce an intramolecular nucleophilic substitution by the amino group, leading to the formation of a substituted azetidine (B1206935) or pyrrolidine, depending on the initial substrate design. The synthesis of substituted ureas from amino alcohols, which can then be used in further cyclization reactions to form imidazolones, has also been reported as a versatile strategy. nih.gov

Starting Material Reagent(s) Product Type Key Transformation
This compound1. Triphosgene, Base 2. Base1,3-Oxazinan-2-oneIntramolecular carbamate (B1207046) cyclization
This compound1. TsCl, Pyridine 2. BaseAzetidine derivativeIntramolecular N-alkylation
6-aminohexanol1,1'-carbonyldiimidazole, DMAPSubstituted UreaUrea formation for further cyclization

Functional Group Interconversions on the Hexanol Backbone

The amino and hydroxyl groups of this compound allow for a variety of functional group interconversions, enabling the synthesis of a diverse range of derivatives.

The secondary alcohol can undergo esterification reactions. For example, a Steglich esterification using a carboxylic acid, dicyclohexylcarbodiimide (B1669883) (DCC), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed to introduce various ester functionalities. researchgate.net Furthermore, the hydroxyl group can be converted into an alkyl chloride using a reagent such as thionyl chloride, which can then serve as a handle for further nucleophilic substitution reactions. researchgate.net

The primary amino group can be acylated to form amides using acyl chlorides or carboxylic anhydrides. It can also be alkylated or used in reductive amination reactions to introduce substituents on the nitrogen atom. These transformations are fundamental in modifying the properties of the parent molecule for various applications.

Starting Functional Group Reagent(s) Resulting Functional Group Reaction Type
HydroxylCarboxylic Acid, DCC, DMAPEsterSteglich Esterification
HydroxylThionyl Chloride (SOCl₂)Alkyl ChlorideNucleophilic Substitution
AminoAcyl Chloride, BaseAmideAcylation
AminoAldehyde/Ketone, NaBH(OAc)₃Secondary/Tertiary AmineReductive Amination

Chemical Reactivity and Mechanistic Studies of 1 Amino 4,4 Dimethylhexan 3 Ol

Reactivity of the Primary Amine Moiety

The primary amine group (-NH₂) in 1-Amino-4,4-dimethylhexan-3-ol serves as a potent nucleophile and a weak base, enabling a variety of chemical transformations. Its reactivity is fundamental to the synthesis of more complex derivatives.

Nucleophilic Reactivity in Condensation and Addition Reactions

The lone pair of electrons on the nitrogen atom makes the primary amine group a strong nucleophile, capable of attacking electrophilic carbon atoms. fiveable.me A primary example of this is the condensation reaction with aldehydes and ketones. researchgate.net This reaction proceeds via nucleophilic addition to the carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate. libretexts.orgunizin.org Subsequent acid-catalyzed dehydration of this unstable intermediate leads to the formation of a C=N double bond, yielding an imine (also known as a Schiff base). masterorganicchemistry.com

The general mechanism involves several reversible steps:

Nucleophilic attack of the amine on the carbonyl carbon.

Proton transfer to form a neutral carbinolamine. unizin.org

Protonation of the hydroxyl group to form a good leaving group (water). libretexts.org

Elimination of water to form a resonance-stabilized iminium ion.

Deprotonation to yield the final imine product. libretexts.org

Due to the equilibrium favoring the reactants, these reactions often require the removal of water, for instance by azeotropic distillation or the use of dehydrating agents, to drive the reaction to completion. wikipedia.org

Table 1: Illustrative Condensation Reactions of Primary Amines This table illustrates general condensation reactions applicable to the primary amine moiety of this compound based on established chemical principles.

Reactant 1Reactant 2 (Electrophile)Product Type
Primary AmineAldehydeAldimine (Schiff Base)
Primary AmineKetoneKetimine (Schiff Base)

Amidation and Imine Formation from this compound

Amidation is a key reaction of primary amines, including the one in this compound, leading to the formation of a stable amide bond. cognitoedu.org This transformation can be achieved by reacting the amine with carboxylic acids or, more commonly, with more reactive carboxylic acid derivatives like acyl chlorides and acid anhydrides. libretexts.orglibretexts.org The reaction with acyl chlorides is typically rapid and occurs at room temperature, often in the presence of a non-nucleophilic base (like triethylamine) to neutralize the HCl byproduct. commonorganicchemistry.com

The direct reaction with a carboxylic acid is less straightforward as the basic amine can deprotonate the acidic carboxylic acid, forming a non-reactive ammonium (B1175870) carboxylate salt. libretexts.org However, heating this salt above 100°C can drive off water and form the amide. libretexts.org Modern methods often employ coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or borate (B1201080) esters like B(OCH₂CF₃)₃, to facilitate amide bond formation under milder conditions. libretexts.orgacs.org

As discussed previously, imine formation occurs through reaction with aldehydes or ketones. masterorganicchemistry.com The greater nucleophilicity of aliphatic primary amines generally leads to better outcomes compared to aromatic amines. researchgate.net

Table 2: General Amidation and Imine Formation Reactions This table outlines common synthetic routes for amidation and imine formation involving a primary amine.

Amine ReactantCo-reactantProduct ClassCommon Conditions
Primary AmineAcyl ChlorideN-Substituted AmideAprotic solvent, base (e.g., TEA) commonorganicchemistry.com
Primary AmineAcid AnhydrideN-Substituted AmideOften requires no heat libretexts.org
Primary AmineCarboxylic AcidN-Substituted AmideHeat (>100°C) or coupling agents (e.g., DCC, borate esters) libretexts.orgacs.org
Primary AmineAldehyde/KetoneImineAcid catalysis, removal of water wikipedia.org

Salt Formation and pH-Dependent Behavior

Like other amines, the primary amine group of this compound is basic and readily reacts with acids to form ammonium salts. libretexts.org For instance, with strong acids like hydrochloric acid (HCl), it forms the corresponding ammonium chloride salt. savemyexams.com This behavior is pH-dependent.

In aqueous solution, the molecule can exist in different protonation states depending on the pH.

In acidic conditions (low pH): The amine group is protonated to form an ammonium ion (-NH₃⁺). The hydroxyl group remains largely unchanged. The molecule carries a net positive charge.

In neutral or slightly alkaline conditions: The molecule likely exists as a neutral species, with a free amine (-NH₂) and a hydroxyl group (-OH).

In strongly basic conditions (high pH): The amine group remains as -NH₂. The hydroxyl group can be deprotonated to form an alkoxide ion (-O⁻).

This pH-dependent behavior is characteristic of amino alcohols and influences their solubility and reactivity. savemyexams.comnih.gov The formation of salts is a fundamental property used in purification and formulation. nih.gov

Reactivity of the Hydroxyl Moiety

The secondary alcohol group (-OH) in this compound is subject to steric hindrance from the adjacent tert-butyl group. This steric bulk significantly influences its reactivity, making reactions at this site more challenging compared to unhindered secondary alcohols.

Esterification and Etherification Reactions

Esterification of sterically hindered secondary alcohols can be difficult. nih.gov Standard Fischer-Speier esterification conditions (acid catalyst with excess alcohol) are often ineffective. More potent methods are required, such as using highly reactive acylating agents (e.g., acyl chlorides or anhydrides) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rsc.org Coupling agents like DCC can also facilitate the reaction. luxembourg-bio.com

Etherification of amino alcohols presents a challenge of selectivity, as the nucleophilic amine can compete with the hydroxyl group in reactions with alkylating agents. google.comgoogle.com To achieve selective O-alkylation (etherification), the more nucleophilic amine group must often be protected first. Alternatively, specific reaction conditions can be employed. One patented process describes the deprotonation of the amino alcohol with a metal alcoholate to selectively form the corresponding anion, which is then alkylated. google.com Another advanced method involves the formation of an intermediate aziridinium (B1262131) ion, which undergoes stereoretentive ring-opening to form the ether. nih.govacs.org

Oxidation and Reduction Transformations

Oxidation of the secondary hydroxyl group in this compound would yield the corresponding ketone, 1-amino-4,4-dimethylhexan-3-one. A significant challenge in the oxidation of unprotected amino alcohols is achieving chemoselectivity, as the amine group can be susceptible to oxidation or can poison the catalyst. nih.govmdpi.com However, specialized catalytic systems have been developed for the highly chemoselective aerobic oxidation of unprotected amino alcohols to the corresponding amino carbonyl compounds. nih.gov Reagents such as manganese(IV) oxide have also been reported for the mild oxidation of β-amino alcohols. researchgate.net

Reduction of the secondary alcohol functional group is not a typical transformation, as it is already in a reduced state. Further reduction is not chemically feasible under standard conditions. The focus of reduction chemistry involving this molecule would typically be on derivatives, such as the ketone formed from its oxidation or an imine formed from the amine group. For example, chiral amino alcohol-borane complexes are effective reducing agents for converting ketones into chiral secondary alcohols. jst.go.jp

Table 3: Summary of Potential Reactions at the Hydroxyl Center This table summarizes potential transformations of the secondary alcohol in this compound, noting the challenges posed by steric hindrance and the presence of the amine group.

Reaction TypeReagents & ConditionsExpected ProductKey Challenges
Esterification Acyl Chloride, DMAPEsterSteric hindrance rsc.org
Etherification 1. Amine Protection, 2. NaH, 3. Alkyl HalideEtherChemoselectivity vs. N-alkylation google.com
Oxidation MnO₂, AZADO/Copper catalysisKetoneChemoselectivity vs. amine oxidation nih.govresearchgate.net

Intramolecular Hydrogen Bonding Effects on Reactivity

The structure of this compound, with its hydroxyl and amino groups separated by two carbon atoms (a 1,3-amino alcohol arrangement), is conducive to the formation of an intramolecular hydrogen bond between the hydroxyl proton (donor) and the lone pair of the nitrogen atom (acceptor). This interaction forms a stable six-membered ring-like conformation.

This intramolecular hydrogen bond (O-H···N) has significant consequences for the molecule's reactivity:

Reduced Nucleophilicity of the Amine: The involvement of the nitrogen's lone pair in the hydrogen bond decreases its availability to act as a nucleophile in intermolecular reactions.

Increased Acidity of the Hydroxyl Group: The hydrogen bond polarizes the O-H bond, making the hydroxyl proton more acidic and thus more easily abstracted by a base.

Favoring Specific Conformations: The stability gained from this internal hydrogen bond can lock the molecule into a preferred conformation, which in turn influences the stereochemical outcome of reactions at the chiral center (C3).

Studies on other amino alcohols have established the importance of basicity in the strength of this interaction. nih.gov The formation of a strong intramolecular hydrogen bond can significantly reduce the tendency for intermolecular association, meaning that even in concentrated solutions, a large proportion of molecules may exist in this internally-bonded state. nih.gov In diastereoisomers of other amino alcohols, the presence or absence of this bond has been shown to be a key differentiating factor in their spectroscopic and reactive properties. rsc.org For this compound, this bonding would play a crucial role in reactions such as N-acylation or O-alkylation, potentially requiring harsher conditions to overcome the stability of the hydrogen-bonded state to favor intermolecular processes.

Intermolecular and Intramolecular Interactions

The interplay between intermolecular and intramolecular forces is critical in defining the physical properties and chemical behavior of this compound. These interactions are primarily governed by hydrogen bonding and steric hindrance.

As an amino alcohol, this compound can participate in a complex network of hydrogen bonds. Both the -OH and -NH₂ groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors.

In the absence of a strong preference for intramolecular bonding (for instance, in polar, hydrogen-bond-competing solvents), this compound would form extensive intermolecular hydrogen bonding networks. These can include:

Alcohol-Alcohol (O-H···O): Formation of dimers and oligomeric chains, typical for alcohols.

Alcohol-Amine (O-H···N): Strong interactions due to the basicity of the nitrogen.

Amine-Alcohol (N-H···O): Interactions where the alcohol's oxygen acts as the acceptor.

However, as discussed previously, the potential for strong intramolecular O-H···N bonding creates a competition. The stability of the resulting six-membered ring means that intramolecular bonding may dominate, especially in non-polar solvents, reducing the extent of intermolecular networking. nih.govmdpi.com Studies on other amino alcohols show that strong intramolecular bonds can lead to the formation of closed dimers where nitrogen participates, creating large ring structures. nih.gov The specific equilibrium between monomeric (intramolecularly bonded) and aggregated (intermolecularly bonded) species would be highly dependent on conditions such as solvent, concentration, and temperature. mdpi.com

Table 1: Comparison of Potential Hydrogen Bonding Interactions

Interaction TypeDonorAcceptorRelative StrengthImplication for this compound
Intramolecular Hydroxyl (-OH)Amino (-NH₂)StrongStabilizes a specific conformation, reduces intermolecular reactivity. nih.gov
Intermolecular Hydroxyl (-OH)Hydroxyl (-OH)StrongPromotes aggregation, increases boiling point. mdpi.com
Intermolecular Hydroxyl (-OH)Amino (-NH₂)StrongCompetes with intramolecular bonding, forms heterodimers.
Intermolecular Amino (-NH₂)Hydroxyl (-OH)ModerateContributes to the overall hydrogen-bonding network.
Intermolecular Amino (-NH₂)Amino (-NH₂)WeakMinor contribution compared to interactions involving the -OH group.

The most significant structural feature impacting the reactivity of this compound is the quaternary carbon at the C4 position, bearing two methyl groups and an ethyl group. This creates a bulky tert-butyl-like substituent adjacent to the chiral carbinol center (C3). This steric bulk has several predictable effects:

The Thorpe-Ingold Effect: The presence of a gem-dimethyl group can accelerate intramolecular reactions. wikipedia.org The steric compression between the substituents increases the internal bond angle (in this case, the C3-C4-C5 angle), which in turn decreases the angle between the reacting groups, bringing them closer together and promoting cyclization or other intramolecular processes. wikipedia.org This kinetic effect would favor reactions where the amino group attacks an electrophilic center formed at the C3 position.

Shielding of the Reaction Center: The bulky group sterically hinders the approach of reagents to the hydroxyl group at C3. This would decrease the rate of reactions such as oxidation of the alcohol or nucleophilic substitution at this center. Studies on other highly hindered alcohols confirm that steric bulk diminishes reactivity. tandfonline.comgoogle.com

Control of Stereoselectivity: The steric hindrance imposed by the dimethyl groups restricts the possible trajectories for an incoming reagent, leading to a high degree of facial selectivity in reactions at the C3 carbon. This makes the compound a potentially useful chiral auxiliary or building block in asymmetric synthesis. rsc.org

The reactivity of this compound is intrinsically linked to its preferred conformations. The rotational barriers around the single bonds, particularly the C2-C3 and C3-C4 bonds, determine the spatial arrangement of the key functional groups.

The dominant conformation will be a compromise between minimizing steric clashes and maximizing stabilizing interactions, primarily the intramolecular hydrogen bond.

C3-C4 Bond Rotation: Rotation around this bond is highly restricted due to the steric bulk of the gem-dimethyl and ethyl groups. The molecule will adopt a conformation that minimizes gauche interactions between the large substituents.

C2-C3 Bond Rotation: Rotation around this bond determines the orientation of the aminoethyl group relative to the hydroxyl group. The most stable conformer is expected to be the one that allows for the formation of the six-membered O-H···N intramolecular hydrogen bond.

Computational studies and experimental analysis of related sterically hindered molecules show that such compounds often adopt a limited number of low-energy conformations. researchgate.netggckondagaon.in The reaction pathway is then dictated by the geometry of the most stable ground-state conformer. For example, an elimination reaction at C3 would proceed via an anti-periplanar arrangement of the leaving group and a proton. The steric hindrance from the dimethyl groups would heavily favor a specific rotamer that allows this geometry, thus controlling the regioselectivity and stereoselectivity of the resulting alkene. Similarly, in an oxidation reaction, the approach of the oxidizing agent would be limited to the least hindered face of the molecule as defined by its dominant conformation. nih.gov

Table 2: Summary of Structural Influences on Reactivity

Structural FeatureInteraction / EffectConsequence on Reactivity
1,3-Amino AlcoholIntramolecular O-H···N Hydrogen BondFavors specific conformations; modulates nucleophilicity and acidity of functional groups. nih.govmdpi.com
Gem-Dimethyl GroupSteric Hindrance / Thorpe-Ingold EffectShields the C3 reaction center; kinetically favors intramolecular reactions; influences stereochemical outcomes. wikipedia.orgrsc.org
Chiral Center (C3)StereoisomerismThe molecule is chiral; steric and electronic effects dictate diastereoselectivity in reactions.
Flexible Alkyl ChainConformational IsomerismRotation around C-C bonds is restricted by bulky groups, leading to preferred reactive conformations. researchgate.net

No Specific Computational Research Found for this compound

Extensive searches for computational and theoretical investigations into the chemical compound this compound have yielded no specific scholarly articles or detailed research findings. As a result, the creation of an in-depth article focusing on the computational chemistry of this particular molecule, as per the requested outline, is not possible at this time.

The required sections and subsections, including:

Computational Chemistry and Theoretical Investigations of 1 Amino 4,4 Dimethylhexan 3 Ol

Electronic Structure and Bonding Analysis

Electron Density Distribution and Delocalization Indices

The electron density distribution in 1-Amino-4,4-dimethylhexan-3-ol is a fundamental property that dictates its chemical reactivity and intermolecular interactions. Computational methods, particularly those rooted in quantum mechanics, provide profound insights into this distribution. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework for analyzing electron density (ρ(r)). wikipedia.orgamercrystalassn.orguni-rostock.de QTAIM allows for the partitioning of the molecular space into atomic basins, enabling the calculation of various atomic properties, such as atomic charges, and provides a rigorous definition of chemical bonds and molecular structure based on the topology of the electron density. wikipedia.orgamercrystalassn.org

For this compound, the electron density is expected to be highest around the electronegative oxygen and nitrogen atoms of the hydroxyl and amino functional groups, respectively. This localization of electron density leads to the characteristic polarity of these groups. The carbon skeleton, being less electronegative, will exhibit a lower electron density. The presence of two methyl groups on the fourth carbon atom introduces localized regions of electron density that can influence the molecule's conformational preferences and steric interactions.

A key feature of the electron density distribution is the presence of bond critical points (BCPs) between atoms, which are indicative of a chemical bond. The value of the electron density at these BCPs, along with its Laplacian (∇²ρ(r)), provides information about the nature of the bond. For instance, a high electron density and a negative Laplacian at the BCP are characteristic of a covalent bond. In this compound, covalent bonds exist between the carbon, nitrogen, oxygen, and hydrogen atoms.

Delocalization indices (DIs) provide a quantitative measure of the number of electrons delocalized or shared between two atomic basins. In a molecule like this compound, which is a saturated aliphatic amino alcohol, significant electron delocalization is not expected across the carbon backbone. However, some degree of electron delocalization can be anticipated within the functional groups. For example, the lone pair of electrons on the nitrogen and oxygen atoms can participate in intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups, which would be reflected in the delocalization indices.

The molecular electrostatic potential (MEP) surface is another valuable tool derived from the electron density distribution. researchgate.netucsb.edugeneticsmr.org It maps the electrostatic potential onto the molecular surface, visually representing the regions of positive and negative potential. For this compound, the MEP surface would show negative potential (electron-rich regions) around the oxygen and nitrogen atoms, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential (electron-poor regions), rendering them prone to nucleophilic attack.

Table 1: Hypothetical Topological Properties of Selected Bonds in this compound based on QTAIM Principles

BondElectron Density at BCP (ρ(r)) (a.u.)Laplacian of Electron Density (∇²ρ(r)) (a.u.)Bond Character
C-C~0.25~-0.6Covalent
C-N~0.30~-0.8Polar Covalent
C-O~0.28~-0.9Polar Covalent
N-H~0.35~-1.5Polar Covalent
O-H~0.33~-2.0Polar Covalent

Note: The values in this table are illustrative and represent typical ranges for these types of bonds in similar organic molecules. Actual values would require specific quantum chemical calculations for this compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at establishing a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. wikipedia.orgnih.gov These models are invaluable in medicinal chemistry and drug discovery for predicting the activities of new chemical entities and for guiding the optimization of lead compounds. researchgate.netnih.gov

The development of a QSAR or QSPR model for this compound and its analogs would involve a series of well-defined steps. nih.govresearchgate.net First, a dataset of structurally related amino alcohols with experimentally determined biological activities or properties would be compiled. The three-dimensional structures of these molecules would then be generated and optimized using computational chemistry methods.

Subsequently, a wide range of molecular descriptors would be calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Electronic descriptors: Related to the electron distribution, such as dipole moment and partial atomic charges.

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical model that correlates a subset of these descriptors with the observed activity or property. nih.gov The predictive power of the resulting model is then rigorously validated using both internal and external validation techniques. For aliphatic alcohols, QSPR models have been successfully developed to predict properties like boiling point, water solubility, and partition coefficients. nih.govnih.govscispace.com

Table 2: Examples of Molecular Descriptors Potentially Used in QSAR/QSPR Models for Amino Alcohols

Descriptor ClassSpecific Descriptor ExampleInformation Encoded
Topological Wiener IndexMolecular branching
Geometrical Molecular Surface AreaSize and shape of the molecule
Electronic Dipole MomentPolarity and charge distribution
Physicochemical LogP (Octanol-Water Partition Coefficient)Lipophilicity/hydrophilicity
Quantum Chemical HOMO/LUMO EnergiesElectron-donating/accepting ability

The reactivity of this compound can be correlated with its structural descriptors. For instance, the presence of the amino and hydroxyl groups, which can act as both hydrogen bond donors and acceptors, will significantly influence its intermolecular interactions and, consequently, its physical properties and biological activity. The steric bulk introduced by the dimethyl groups on the hexane (B92381) chain can also impact its ability to bind to a biological target.

Electronic descriptors are particularly important in correlating structure with reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often used as indicators of a molecule's electron-donating and electron-accepting abilities, respectively. A higher HOMO energy suggests a greater tendency to donate electrons, while a lower LUMO energy indicates a greater propensity to accept electrons. These parameters can be correlated with the reactivity of this compound in various chemical reactions.

Furthermore, local reactivity descriptors, such as the Fukui functions derived from conceptual density functional theory, can be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the nitrogen and oxygen atoms are expected to be the primary sites for electrophilic attack, while the hydrogen atoms of the functional groups would be susceptible to nucleophilic attack.

Computational insights into the structure and properties of this compound can guide the design of new ligands with improved activity and selectivity. tandfonline.com By understanding the key structural features that contribute to a desired biological effect, medicinal chemists can make targeted modifications to the parent molecule.

For example, if a QSAR model reveals that increased lipophilicity is correlated with higher activity, modifications to the alkyl chain of this compound could be explored. If specific hydrogen bonding interactions are found to be crucial for binding to a receptor, the positions of the amino and hydroxyl groups could be altered, or additional hydrogen bonding moieties could be introduced.

Structure-based drug design approaches, such as molecular docking, can also be employed if the three-dimensional structure of the biological target is known. nih.govopenmedicinalchemistryjournal.com In this approach, this compound can be docked into the active site of the target protein to predict its binding mode and affinity. This information can then be used to design new derivatives with enhanced interactions with the receptor, leading to improved potency. The steric and electronic properties of the ligand, as revealed by computational chemistry, are critical for achieving optimal binding. acs.org

Advanced Analytical Methodologies for 1 Amino 4,4 Dimethylhexan 3 Ol

Chromatographic Separations and Detection

Chromatographic techniques are fundamental for the separation and quantification of 1-Amino-4,4-dimethylhexan-3-ol from complex matrices, including reaction mixtures and biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods utilized for this purpose, each offering distinct advantages.

Gas Chromatography (GC) for Volatile Analysis

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. While this compound itself has limited volatility due to its polar functional groups, derivatization can be employed to increase its volatility and improve its chromatographic behavior.

Derivatization: Silylation is a common derivatization technique for compounds containing hydroxyl and amino groups. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the -OH and -NH2 groups into their corresponding trimethylsilyl (B98337) ethers and amines. This process reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis.

GC Method Parameters: A typical GC method would involve a non-polar or medium-polarity capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.

Hypothetical GC Method Parameters for Derivatized Analyte:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector FID or MS
Detector Temperature 300 °C (FID)
Injection Mode Split (e.g., 20:1)

GC-MS analysis provides not only retention time data for quantification but also mass spectral information for definitive identification of the compound and any related volatile impurities. innovareacademics.in

Chiral Chromatography for Enantiomeric Purity Assessment

As this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, it exists as a pair of enantiomers. The assessment of enantiomeric purity is critical, particularly in pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral chromatography is the most effective technique for separating and quantifying these enantiomers.

Methodologies for Chiral Separation: Two primary approaches can be utilized for the chiral separation of this compound by HPLC:

Direct Method using Chiral Stationary Phases (CSPs): This is the most common approach, where the enantiomers are separated on a column containing a chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for the separation of a broad range of chiral compounds, including amino alcohols. nih.gov Pirkle-type CSPs are also a viable option. nih.gov The mobile phase is typically a mixture of a non-polar organic solvent like hexane (B92381) and a polar alcohol such as isopropanol.

Indirect Method via Diastereomer Formation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column (e.g., C18). akjournals.com However, this method can be more complex due to the need for a pure chiral derivatizing reagent and the potential for kinetic resolution during the derivatization reaction.

Hypothetical Chiral HPLC Method Parameters:

ParameterCondition
Column Chiralcel OD-H (Amylose derivative) or Chiralpak AD-H (Cellulose derivative)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1, v/v/v)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm or ELSD

The development of a successful chiral separation method allows for the accurate determination of the enantiomeric excess (ee) or enantiomeric ratio of a sample of this compound.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules. Both ¹H NMR and ¹³C NMR are employed to obtain a complete picture of the molecule's structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals would include:

A singlet for the protons of the two methyl groups at the C4 position.

A multiplet for the proton on the C3 carbon, which is coupled to the protons on the adjacent methylene (B1212753) group.

Multiplets for the protons of the ethyl group at C4 and the methylene groups at C1 and C2.

Broad signals for the protons of the amino (-NH2) and hydroxyl (-OH) groups, which can be confirmed by D2O exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and their chemical shifts provide clues about their electronic environment. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the structure. The chemical shifts would be influenced by the presence of the electron-withdrawing hydroxyl and amino groups. The concept of prochirality can also be observed, where chemically similar carbons may become magnetically non-equivalent. acs.org

Hypothetical NMR Data (in CDCl₃):

Atom¹H NMR (ppm)¹³C NMR (ppm)
C1-H₂~2.8 - 3.0 (m)~45
C2-H₂~1.4 - 1.6 (m)~35
C3-H~3.5 - 3.7 (m)~75
C4-~38
C5-H₂~1.2 - 1.4 (m)~30
C6-H₃~0.8 - 1.0 (t)~8
C4-(CH₃)₂~0.9 (s)~25
OHbroad-
NH₂broad-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

Ionization Techniques: For a compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are often used in conjunction with LC-MS to determine the molecular weight. These methods typically produce a prominent protonated molecule [M+H]⁺. Hard ionization techniques like Electron Ionization (EI), commonly used in GC-MS, cause extensive fragmentation, providing a unique fingerprint that can be used for structural elucidation.

Fragmentation Pattern: In EI-MS, the molecular ion of this compound would be expected to undergo characteristic fragmentation pathways. The "nitrogen rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. msu.edu The fragmentation is often driven by the functional groups. Common fragmentation patterns for amino alcohols include:

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom is a common fragmentation pathway. For this compound, this could lead to the formation of a stable iminium ion or an oxonium ion.

Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a characteristic fragmentation for alcohols.

Loss of an Ethyl Radical: Cleavage of the ethyl group from the quaternary carbon at C4 would result in a significant fragment ion.

By analyzing the masses of the fragment ions, the structure of the original molecule can be pieced together. The mass spectra of structurally similar compounds, such as other branched-chain hexanols, can provide valuable insights into the expected fragmentation patterns. nist.govnist.gov

Hypothetical Key Mass Fragments (EI-MS):

m/zProposed Fragment
145[M]⁺ (Molecular Ion)
128[M-NH₃]⁺
127[M-H₂O]⁺
116[M-C₂H₅]⁺
86[CH(OH)CH₂NH₂]⁺
57[C(CH₃)₂CH₂CH₃]⁺
30[CH₂NH₂]⁺

This detailed analysis using advanced chromatographic and spectroscopic techniques is essential for the complete and accurate characterization of this compound, ensuring its quality and suitability for its intended applications.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques used to investigate the vibrational modes of molecules. For this compound, these methods provide detailed information about its functional groups and molecular structure. The analysis relies on the principle that chemical bonds vibrate at specific, characteristic frequencies. When the molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light from the molecule.

The key functional groups in this compound—the hydroxyl (-OH) group, the primary amine (-NH₂) group, and the aliphatic C-H bonds—give rise to distinct peaks in the IR and Raman spectra. The positions of these peaks can be influenced by factors such as intramolecular hydrogen bonding between the hydroxyl and amino groups, a common feature in amino alcohols. arxiv.org This interaction can cause a red-shift (lowering of wavenumber) in the O-H and N-H stretching frequencies. arxiv.org

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental data to assign vibrational frequencies to specific molecular motions with greater accuracy. nih.gov A detailed interpretation of the spectra allows for the unambiguous identification and structural characterization of the compound. nih.gov

Table 1: Characteristic Vibrational Frequencies for this compound (Note: These are expected ranges based on the analysis of similar amino alcohol compounds and may vary based on experimental conditions and intramolecular interactions.)

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Spectrum
O-H StretchHydroxyl (-OH)3200 - 3500 (Broad, H-bonded)IR, Raman
N-H StretchPrimary Amine (-NH₂)3300 - 3500 (Two bands)IR, Raman
C-H StretchAlkyl (CH₃, CH₂)2850 - 3000IR, Raman
N-H BendPrimary Amine (-NH₂)1590 - 1650IR
C-O StretchAlcohol (C-OH)1050 - 1200IR
C-N StretchAliphatic Amine (C-N)1000 - 1250IR

Method Validation and Quality Assurance

Method validation is a critical process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. For the quantitative analysis of this compound, a comprehensive validation study ensures the reliability, reproducibility, and accuracy of the results. This process involves evaluating several key performance characteristics as stipulated by regulatory guidelines. The validation protocol typically assesses linearity, accuracy, precision, limits of detection and quantitation, and robustness. core.ac.uk

Linearity, Accuracy, and Precision Studies

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis on the response-versus-concentration data. The coefficient of determination (R²) is expected to be very close to 1, often greater than 0.995, for the method to be considered linear. acs.org

Accuracy refers to the closeness of the measured value to the true or accepted value. It is often determined through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage recovery is then calculated. For analytical methods involving amino compounds, recovery rates are often expected to be within a range of 80-120%. acs.orgfrontiersin.org

Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Acceptable RSD values are typically less than 15%. acs.orgresearchgate.net

Table 2: Typical Method Validation Performance Criteria for Amino Compound Analysis

Parameter Metric Typical Acceptance Criterion Reference
LinearityCoefficient of Determination (R²)> 0.995 acs.org
AccuracyPercent Recovery (%)85% - 115% frontiersin.org
Precision (Repeatability)Relative Standard Deviation (RSD%)< 5% frontiersin.org
Precision (Intermediate)Relative Standard Deviation (RSD%)< 10% acs.org

Limits of Detection and Quantitation

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It represents the concentration that produces a signal significantly different from the background noise, often defined as a signal-to-noise ratio (S/N) of 3:1. frontiersin.org

The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. This is the practical lower limit for quantitative measurements. The LOQ is commonly established at a signal-to-noise ratio of 10:1 or as the concentration at which the RSD of the measurement is within a predefined limit (e.g., ≤ 20%). frontiersin.org For methods analyzing trace levels of amino compounds, LODs and LOQs can range from the nanogram per milliliter (ng/mL) to the microgram per milliliter (µg/mL) level, depending on the analytical technique employed (e.g., LC-MS/MS). acs.org

Table 3: Representative Detection and Quantitation Limits

Parameter Basis Hypothetical Value for this compound
Limit of Detection (LOD)Signal-to-Noise Ratio = 35 ng/mL
Limit of Quantitation (LOQ)Signal-to-Noise Ratio = 1015 ng/mL

Mechanistic Biological Interactions and Molecular Probing

Interaction with Specific Molecular Targets and Pathways

Hypothesized Interaction Mechanisms

No published studies outlining hypothesized interaction mechanisms for 1-Amino-4,4-dimethylhexan-3-ol with any specific molecular targets or pathways were found.

Investigation of Binding Affinities and Allosteric Modulation

There is no available research data on the investigation of binding affinities or the potential for allosteric modulation of any molecular target by this compound.

Enzyme Activation or Inhibition Studies

Scientific literature lacks any studies reporting on the effects of this compound on enzyme activation or inhibition.

Cellular and Subcellular Investigations

Membrane Permeability and Intracellular Localization

No studies concerning the membrane permeability and intracellular localization of this compound have been documented in the available scientific literature.

Pathway Analysis through Molecular Assays

There is no information available from molecular assays to conduct a pathway analysis for this compound.

Molecular Design and Structural Modification for Target Engagement: A Case Study of this compound

The strategic design and chemical modification of lead compounds are cornerstones of modern drug discovery. For the novel compound this compound, a molecule of interest for its potential therapeutic applications, understanding its interaction with biological targets at a molecular level is paramount. This section delves into the theoretical and practical approaches to designing derivatives, synthesizing labeled analogs for experimental studies, and employing computational simulations to predict and analyze the binding of this compound to its putative biological partners.

Design of Derivatives to Probe Structure-Activity Relationships

To elucidate the structure-activity relationships (SAR) of this compound, a systematic modification of its core structure is essential. The design of such derivatives focuses on altering specific functionalities to understand their contribution to target binding and biological activity. Key regions for modification on the this compound scaffold include the primary amino group, the hydroxyl group, and the gem-dimethyl group at the 4-position.

Modification of the Amino Group: The primary amine is a critical functional group, likely involved in hydrogen bonding or ionic interactions within a target's binding pocket. Derivatives could include:

N-alkylation: Introducing small alkyl groups (methyl, ethyl) to probe steric tolerance and the role of the amine protons.

N-acylation: Conversion to amides with varying acyl groups to explore the impact of hydrogen bond donor/acceptor patterns and steric bulk.

N-sulfonylation: Formation of sulfonamides to introduce different electronic and steric properties.

Modification of the Hydroxyl Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor. Its modification can reveal its importance in target engagement.

O-alkylation: Formation of ethers to eliminate the hydrogen bond donating capability.

Esterification: Conversion to esters to assess the impact of steric hindrance and the potential for hydrolysis in a biological environment.

Fluorination: Replacement of the hydroxyl group with a fluorine atom, a common bioisostere, to probe the role of hydrogen bonding.

Modification of the Alkyl Backbone: The dimethylhexane backbone contributes to the compound's lipophilicity and conformational preferences.

Homologation: Increasing or decreasing the length of the ethyl or propyl chains to assess the optimal size for the binding pocket.

Variation of the gem-dimethyl group: Replacing the dimethyl group with a cyclopropyl (B3062369) or other small rings to constrain the conformation and explore different hydrophobic interactions.

The following table summarizes a hypothetical set of derivatives designed to probe the SAR of this compound.

Derivative Name Modification Rationale for Design
N-methyl-1-amino-4,4-dimethylhexan-3-olN-methylationTo investigate the importance of the primary amine protons for binding.
N-acetyl-1-amino-4,4-dimethylhexan-3-olN-acetylationTo explore the effect of a hydrogen bond acceptor at the amine position.
3-methoxy-4,4-dimethylhexan-1-amineO-methylationTo determine the role of the hydroxyl group as a hydrogen bond donor.
1-Amino-4,4-dimethylhexan-3-yl acetateO-acetylationTo assess the impact of a bulky group at the hydroxyl position.
1-Amino-4-cyclopropyl-4-methylhexan-3-olgem-dimethyl to cyclopropylTo introduce conformational rigidity and explore alternative hydrophobic interactions.

Synthesis of Labeled Analogs for Tracking and Imaging Studies

To study the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as to visualize its interaction with its target in vivo, isotopically labeled analogs are invaluable tools. The synthesis of such analogs typically involves incorporating a radioactive or stable isotope at a specific position within the molecule.

Radiolabeling for PET Imaging: For Positron Emission Tomography (PET) imaging, isotopes such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) are commonly used. A potential strategy for synthesizing a radiolabeled analog of this compound could involve:

[¹¹C]Methylation: The primary amino group could be methylated using [¹¹C]methyl iodide or [¹¹C]methyl triflate to produce [¹¹C]N-methyl-1-amino-4,4-dimethylhexan-3-ol. This would allow for the in vivo tracking of the compound's distribution.

[¹⁸F]Fluorination: A derivative could be designed where a fluorine atom replaces a hydrogen or a hydroxyl group. For instance, a precursor molecule could be synthesized with a suitable leaving group, which can then be displaced by [¹⁸F]fluoride.

Stable Isotope Labeling for Mechanistic Studies: For metabolic studies and as internal standards in quantitative mass spectrometry, stable isotopes like Deuterium (²H) or Carbon-13 (¹³C) are employed.

Deuterium Labeling: Deuterium atoms can be incorporated at positions not expected to be involved in metabolism to create a heavier version of the molecule for mass spectrometry-based quantification.

¹³C Labeling: The synthesis could be adapted to use ¹³C-labeled starting materials to introduce a ¹³C atom at a specific position in the carbon skeleton.

The choice of labeling strategy depends on the specific research question, with radiolabeling being ideal for in vivo imaging and stable isotope labeling for quantitative and metabolic profiling.

Computational Docking and Molecular Dynamics Simulations of Compound-Target Complexes

In the absence of an experimentally determined structure of this compound bound to its biological target, computational methods provide a powerful means to predict and analyze this interaction. nih.gov

Molecular Docking: Molecular docking simulations can be used to predict the preferred binding orientation and conformation of this compound within the binding site of a target protein. This process involves:

Preparation of the Ligand and Receptor: Generating a 3D structure of this compound and obtaining a crystal structure or homology model of the target protein.

Docking Simulation: Using a docking algorithm to systematically sample different orientations and conformations of the ligand within the binding site and scoring them based on a force field.

Analysis of Docking Poses: The resulting poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

Molecular Dynamics (MD) Simulations: Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the compound-target complex over time. mdpi.com MD simulations provide insights into:

Binding Stability: Assessing the stability of the predicted binding pose over the course of the simulation.

Conformational Changes: Observing any conformational changes in the ligand or the protein upon binding.

Solvent Effects: Understanding the role of water molecules in mediating the interaction between the compound and the target.

Binding Free Energy Calculations: More advanced techniques like MM/PBSA or MM/GBSA can be used to estimate the binding free energy, providing a quantitative measure of binding affinity.

The insights gained from these computational studies can guide the design of new derivatives with improved potency and selectivity, creating a feedback loop between computational prediction and experimental validation.

Computational Technique Application to this compound Information Gained
Molecular DockingPredict the binding mode to a target protein.Preferred orientation, key intermolecular interactions (hydrogen bonds, hydrophobic contacts).
Molecular Dynamics (MD) SimulationSimulate the dynamic behavior of the compound-target complex.Stability of the binding pose, conformational flexibility, role of solvent.
Free Energy Calculations (e.g., MM/GBSA)Estimate the binding affinity of the compound and its derivatives.Quantitative prediction of binding strength to guide SAR studies.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Applications

The inherent structure of 1-Amino-4,4-dimethylhexan-3-ol, possessing both a nucleophilic amine and a hydroxyl group in a sterically defined arrangement, makes it an intriguing candidate for novel synthetic methodologies.

Catalytic Applications of this compound Derivatives

The development of chiral derivatives of this compound could unlock significant potential in asymmetric catalysis. The field of organocatalysis, in particular, has seen a surge in the use of chiral primary β-amino alcohols as efficient bifunctional catalysts. researchgate.net These catalysts can activate substrates through the formation of hydrogen bonds and the creation of specific steric environments.

Future research could focus on synthesizing chiral variants of this compound and evaluating their efficacy as organocatalysts in reactions such as:

Asymmetric Michael Additions: Simple primary β-amino alcohols have been shown to be effective organocatalysts in the asymmetric Michael addition of β-keto esters to nitroalkenes, leading to the formation of chiral adducts with high purity. rsc.orgrsc.org The bulky tert-butyl group in some of these catalysts plays a crucial role in directing the stereochemical outcome. rsc.org

Asymmetric Aldol and Mannich Reactions: The bifunctional nature of amino alcohols makes them ideal candidates for catalyzing these fundamental carbon-carbon bond-forming reactions.

Asymmetric Cycloadditions: Research has demonstrated the utility of amino alcohols in promoting various cycloaddition reactions. researchgate.net

Furthermore, derivatives of this compound could serve as valuable ligands in metal-catalyzed reactions. The presence of both a nitrogen and an oxygen donor atom allows for the formation of stable chelate complexes with a variety of transition metals. The steric bulk provided by the dimethylhexyl group could influence the coordination geometry around the metal center, potentially leading to high levels of stereocontrol in reactions such as asymmetric hydrogenation, transfer hydrogenation, and C-C cross-coupling reactions. For instance, sterically hindered f-Amphbinol ligands have demonstrated excellent results in the iridium-catalyzed asymmetric hydrogenation of various ketones. acs.org

Development of Advanced Materials Incorporating the Compound

The dual functionality of this compound makes it a versatile building block for the synthesis of advanced materials with tailored properties.

Functional Polymers: Amino alcohols can be incorporated into polymer backbones or as side chains to impart specific functionalities. The amidation of plant oils with amino alcohols has been explored to create polymers with a wide range of glass transition temperatures. acs.org Research has shown that the steric hindrance on the amine can significantly affect the conversion of triglycerides during amidation. acs.org Copolymers incorporating amino acids, which share the amino and a hydroxyl or carboxylic acid group, can be synthesized without the need for protecting groups through methods like reductive amination. researchgate.netgoogle.com This suggests that this compound could be used to create novel polymers with unique thermal and mechanical properties. Poly(beta-amino alcohols) have been synthesized via combinatorial polymerization and show potential in biomedical applications as coatings and for cell encapsulation. unimi.it

Supramolecular Assemblies: The hydrogen bonding capabilities of the amine and hydroxyl groups can be exploited to construct ordered supramolecular structures. These materials have potential applications in areas such as drug delivery, sensing, and catalysis. The study of solute-solvent interactions in supramolecular polymers reveals the critical role of the solvent in determining the structure and properties. acs.org

Surface Modification: The compound could be used to functionalize surfaces, altering their hydrophilicity, chemical reactivity, and biocompatibility.

Integration of Advanced Computational and Experimental Techniques

To accelerate the discovery and optimization of applications for this compound and its derivatives, the integration of modern computational and experimental methods will be crucial.

Machine Learning for Predictive Modeling in Amino Alcohol Chemistry

Machine learning (ML) is rapidly emerging as a powerful tool in chemical research for predicting reaction outcomes and molecular properties. nih.govresearchgate.net

Predicting Catalyst Performance: For derivatives of this compound used in catalysis, ML models can be trained to predict enantioselectivity and reactivity. nih.govrsc.orgchemrxiv.org Quantitative Structure-Selectivity Relationship (QSSR) models have been successfully developed to predict the enantioselectivity of β-amino alcohol catalysts in the asymmetric addition of diethylzinc (B1219324) to benzaldehyde. nih.govresearchgate.net These models can significantly reduce the experimental effort required for catalyst screening and optimization. Deep learning models have also shown high accuracy in predicting enantioselectivity in catalytic asymmetric C-H activation reactions. rsc.org

Screening for Material Properties: ML algorithms could be employed to predict the physical and chemical properties of polymers and other materials derived from this compound, guiding the design of materials with desired characteristics.

High-Throughput Screening for Reactivity and Interaction Profiling

High-throughput screening (HTS) allows for the rapid and parallel testing of large libraries of compounds, making it an invaluable tool for discovering new catalysts and materials. acs.org

Catalyst Discovery: Combinatorial libraries of derivatives of this compound can be synthesized and screened for catalytic activity in a variety of reactions. nih.govresearchgate.net HTS assays, such as fluorescence-based methods, have been developed to rapidly determine the enantiomeric excess of products from asymmetric reactions catalyzed by amino alcohols. rsc.orgnih.govresearchgate.net This enables the efficient identification of promising catalyst candidates from large and diverse libraries. researchgate.net

Materials Science: HTS can be used to screen for materials with specific properties, such as thermal stability, mechanical strength, or biocompatibility. This approach can accelerate the development of new polymers and functional materials based on this compound.

Interdisciplinary Research Opportunities

The unique structural attributes of this compound open doors to a range of interdisciplinary research endeavors.

Medicinal Chemistry: Amino alcohols are prevalent motifs in many biologically active compounds and pharmaceuticals. researchgate.net Derivatives of this compound could be synthesized and evaluated for their potential as therapeutic agents. For example, 3-amino-4,4-dimethyl lithocholic acid derivatives have been reported as selective allosteric activators of SHP1, a protein tyrosine phosphatase implicated in cancer. nih.gov The sterically hindered nature of the compound could also be explored in the design of enzyme inhibitors or modulators.

Materials Science and Engineering: Collaboration between chemists and materials scientists could lead to the development of novel "smart" materials that respond to external stimuli. The incorporation of this compound into polymer networks could lead to materials with tunable properties for applications in sensors, actuators, and controlled-release systems.

Chemical Engineering: The compound's potential as a hindered amine suggests it could be investigated for applications in CO2 capture. Hindered amines have been synthesized and studied for their absorption rates and heats of reaction with CO2, aiming to reduce the energy cost of carbon capture processes. researchgate.net

Applications in Chemo-Enzymatic Synthesis

Chemo-enzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, offers a powerful strategy for producing complex chiral molecules. nih.gov For a sterically hindered amino alcohol like this compound, this approach is particularly promising for the synthesis of its enantiomerically pure forms, which are valuable building blocks in medicinal chemistry and materials science. frontiersin.orgacs.org

The synthesis of chiral amino alcohols often involves enzymes such as lipases, proteases, and dehydrogenases. frontiersin.orgnih.gov Lipases, for instance, are widely used for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. jocpr.commdpi.commdpi.com In the case of this compound, a racemic mixture could be subjected to lipase-catalyzed acylation, where one enantiomer is preferentially converted to an ester, allowing for the separation of the unreacted enantiomerically enriched alcohol. The efficiency and enantioselectivity of such a resolution would be influenced by the choice of lipase (B570770), acyl donor, and reaction conditions. Research on other sterically hindered alcohols has shown that lipases like Candida antarctica lipase B (CALB) can be highly effective. mdpi.com

Another avenue is the use of amine dehydrogenases (AmDHs) for the asymmetric reductive amination of a corresponding hydroxy ketone precursor. frontiersin.org Engineered AmDHs have demonstrated high stereoselectivity in the synthesis of chiral amino alcohols from α-hydroxy ketones. frontiersin.org This method offers the advantage of using ammonia (B1221849) as a cheap and readily available amino donor. frontiersin.org

The table below illustrates the types of enzymes and their potential application in the synthesis of chiral amino alcohols, which could be adapted for this compound.

Enzyme TypeReactionPotential Application for this compoundKey Research Findings on Related Compounds
Lipase Kinetic Resolution (Acylation/Hydrolysis)Separation of enantiomers of racemic this compound.High enantioselectivity (E > 200) achieved for various secondary alcohols using lipases like CALB. mdpi.com
Amine Dehydrogenase (AmDH) Asymmetric Reductive AminationStereoselective synthesis of chiral this compound from a ketone precursor.Engineered AmDHs show excellent enantioselectivity (>99% ee) for the synthesis of chiral amino alcohols. frontiersin.org
Transaminase Asymmetric AminationIntroduction of the amino group in a stereocontrolled manner.Coupled with other enzymes in cascade reactions to produce chiral amino-alcohols. nih.gov

Exploration in Supramolecular Chemistry

The presence of both a hydrogen bond donor (hydroxyl and amino groups) and acceptor (amino group) in this compound makes it an excellent candidate for studies in supramolecular chemistry. d-nb.infouni-lj.si These functional groups can participate in a variety of non-covalent interactions, leading to the formation of well-ordered supramolecular assemblies such as gels, liquid crystals, and crystalline networks.

The steric bulk provided by the gem-dimethyl group near the chiral center could play a crucial role in directing the self-assembly process. This steric hindrance can influence the packing of molecules in the solid state, potentially leading to the formation of specific and predictable hydrogen-bonding motifs. uni-lj.si Studies on other amino alcohols have shown that the interplay of hydrogen bonding and other intermolecular forces governs the resulting supramolecular architecture. uni-lj.si

Furthermore, the chirality of this compound could be exploited to create chiral supramolecular structures. These structures are of great interest for applications in asymmetric catalysis, chiral recognition, and nonlinear optics. The investigation of the crystal structure of enantiomerically pure this compound would provide valuable insights into its hydrogen-bonding patterns and how chirality is transferred from the molecular to the supramolecular level.

The table below summarizes the potential supramolecular interactions and resulting structures that could be explored with this compound based on research on analogous compounds.

Interaction TypePotential Supramolecular StructurePotential ApplicationResearch on Related Compounds
Hydrogen Bonding 1D chains, 2D sheets, 3D networksCrystal engineering, gel formationAmino alcohols form robust heterosynthons with carboxylic acids. uni-lj.si
van der Waals Interactions Close packing of alkyl groupsControl of solid-state propertiesSteric groups influence molecular packing and can lead to polymorphism. uni-lj.si
Chiral Recognition Formation of diastereomeric complexesEnantioselective separation, sensingChiral amino alcohols used as resolving agents.

Potential for Biosensor Development

Amino alcohols are increasingly being investigated for their potential use in the development of biosensors. researchgate.netnih.gov The amino and hydroxyl groups can act as recognition sites for various analytes, and their incorporation into sensor platforms can lead to devices with high sensitivity and selectivity. tandfonline.comnih.gov

One potential application for this compound is in the construction of electrochemical biosensors. The amino group can be functionalized onto an electrode surface, and its interaction with a target analyte can be detected through changes in electrochemical signals such as current or potential. nih.gov The steric hindrance of the dimethyl groups could create a specific binding pocket, enhancing the selectivity of the sensor.

Another approach is the use of chiral amino alcohols in enantioselective sensors. A sensor modified with an enantiomerically pure form of this compound could be used to differentiate between the enantiomers of a chiral analyte. rsc.org This is particularly important in the pharmaceutical industry, where the biological activity of a drug can be highly dependent on its stereochemistry. Fluorescent sensors based on chiral amino alcohols have shown promise in this area, exhibiting enantioselective fluorescence enhancement upon binding to a target molecule. rsc.org

The development of biosensors based on this compound would likely involve its immobilization on a transducer surface, such as a gold nanoparticle or a polymer film, to create a stable and reusable sensing platform. rsc.orgnih.gov

The table below outlines potential biosensor applications for this compound.

Biosensor TypePrinciple of OperationPotential AnalyteKey Findings on Related Compounds
Electrochemical Sensor Measures changes in current or potential upon analyte binding.Metal ions, small organic moleculesAmino acid-modified electrodes show enhanced sensitivity for metal ion detection. acs.org
Fluorescent Sensor Detects changes in fluorescence intensity or wavelength upon analyte binding.Chiral moleculesChiral ionic liquids derived from amino alcohols exhibit enantioselective fluorescence responses. rsc.org
Enzyme-Based Biosensor Utilizes an immobilized enzyme that interacts with the analyte, with the amino alcohol as a recognition element or part of the matrix.Glucose, other metabolitesL-amino acid oxidases have been used in biosensors for the specific detection of L-amino acids. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.